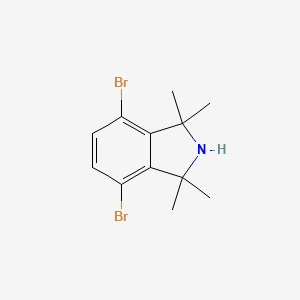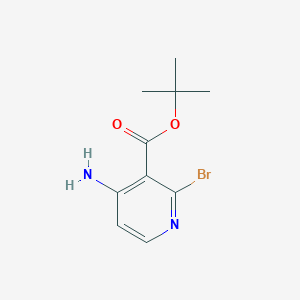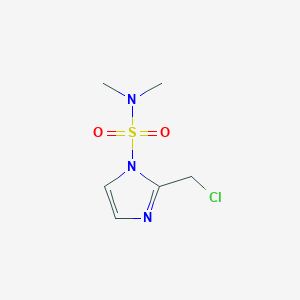
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone: is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl(methyl)amino group attached to a pyridine ring, which is further substituted with a phenylmethanone group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Ethyl(methyl)amino Group: This step involves the alkylation of the pyridine ring using ethyl and methyl amines under controlled conditions.
Attachment of the Phenylmethanone Group: The final step involves the Friedel-Crafts acylation reaction to introduce the phenylmethanone group onto the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpyridin-3-yl)(phenyl)methanone: Lacks the ethyl(methyl)amino group, making it less versatile in certain reactions.
(6-(Methylamino)-4-methylpyridin-3-yl)(phenyl)methanone: Contains only a methylamino group, which may result in different reactivity and biological activity.
Uniqueness
The presence of both ethyl and methyl groups in (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone enhances its chemical reactivity and potential biological activity, making it a unique and valuable compound for various research applications.
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
[6-[ethyl(methyl)amino]-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C16H18N2O/c1-4-18(3)15-10-12(2)14(11-17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3 |
InChI Key |
LUDXVEHEVKGDDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC=C(C(=C1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


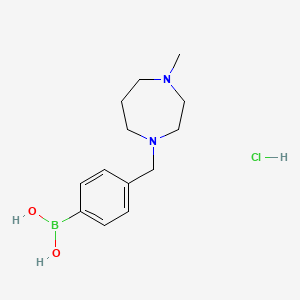
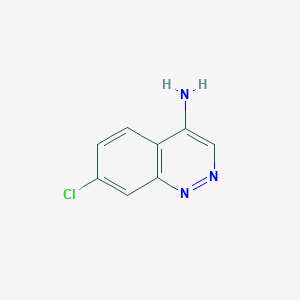
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)
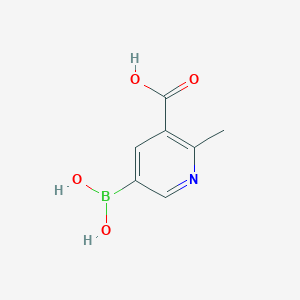

![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)
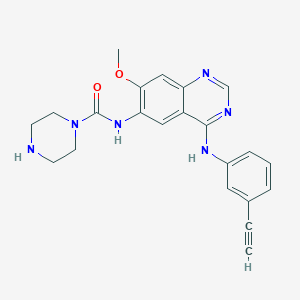
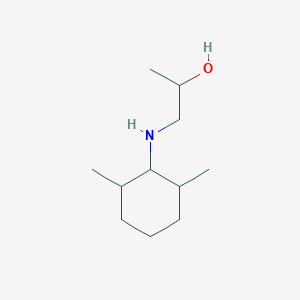
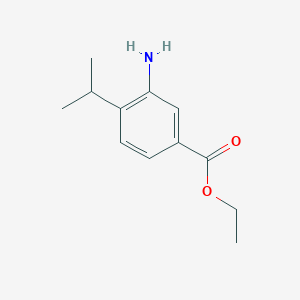
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
